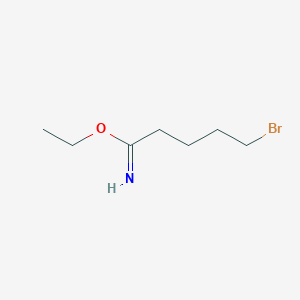

Ethyl 5-bromopentanimidate

Description

Ethyl 5-bromopentanimidate is a brominated alkylimidate ester characterized by a pentanimidate backbone substituted with a bromine atom at the 5-position and an ethoxy group at the imidate nitrogen. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical research. Its bromine substituent enhances electrophilicity, making it a versatile reagent for nucleophilic substitution reactions .

Propriétés

IUPAC Name |

ethyl 5-bromopentanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO/c1-2-10-7(9)5-3-4-6-8/h9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSWJAKGERAKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607479 | |

| Record name | Ethyl 5-bromopentanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792861-69-9 | |

| Record name | Ethyl 5-bromopentanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Ethyl 5-bromopentanimidate can be synthesized through various synthetic routes. One common method involves the reaction of 5-bromopentanoic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, resulting in the formation of ethyl 5-bromopentanoate, which is then converted to this compound through a subsequent reaction with ammonia or an amine .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the terminal position facilitates nucleophilic substitution (SN2) due to its favorable leaving-group ability. This reaction pathway is common in bromoalkanes and bromoesters .

Reaction with Amines

Ethyl 5-bromopentanimidate reacts with primary or secondary amines to yield substituted amidines.

Example :

Conditions : Polar aprotic solvents (e.g., DMF), room temperature .

Reaction with Alcohols

Alcohols act as nucleophiles, displacing bromide to form ether-linked imidates:

Conditions : Base (e.g., NaH), anhydrous THF .

Elimination Reactions

Under basic conditions, β-hydrogen elimination occurs, producing α,β-unsaturated imidates. This follows Zaitsev’s rule, favoring the more substituted alkene .

Dehydrohalogenation

Mechanism : E2 elimination with anti-periplanar geometry .

Conditions : Strong bases (e.g., KOtBu), elevated temperatures .

Imidate Hydrolysis

The imidate group hydrolyzes to an amide or ester under acidic or basic conditions:

Conditions : Dilute HCl or NaOH, reflux .

Grignard Addition

The electrophilic imidate carbon reacts with Grignard reagents to form ketones after hydrolysis:

Conditions : Anhydrous diethyl ether, 0°C .

Mechanistic Considerations

Applications De Recherche Scientifique

Ethyl 5-bromopentanimidate has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Pharmaceutical Development: The compound is utilized in the development of new pharmaceutical agents, particularly those targeting specific biological pathways.

Chemical Reactions Studies: It serves as a valuable tool for studying complex chemical reactions and designing novel compounds.

Mécanisme D'action

The mechanism of action of ethyl 5-bromopentanimidate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its bromine atom can participate in substitution reactions, while the ethyl group can undergo oxidation or reduction .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with Ethyl 5-bromopentanimidate, enabling a systematic comparison of their properties and applications:

Ethyl 2-bromo-5-fluorobenzimidate (CAS 1260849-11-3)

- Structure : Aromatic benzimidate core with bromine (2-position) and fluorine (5-position) substituents.

- Molecular Formula: C₉H₉BrFNO | Molecular Weight: 246.08 g/mol .

- Key Differences: The aromatic ring introduces π-conjugation, altering reactivity compared to the aliphatic pentanimidate backbone of this compound.

- Applications : Used in medicinal chemistry for fluorinated drug analogs due to fluorine’s metabolic stability.

Ethyl 2-amino-3-bromo-5-methylbenzoate (CAS 1041853-51-3)

- Structure: Benzoate ester with amino (2-position), bromine (3-position), and methyl (5-position) substituents.

- Molecular Formula: C₁₀H₁₂BrNO₂ | Molecular Weight: 274.12 g/mol .

- Key Differences: The amino group enables hydrogen bonding, improving solubility in polar solvents compared to this compound. Bromine’s position (3-position) sterically hinders nucleophilic attacks, reducing reactivity in substitution reactions .

- Applications : Intermediate in synthesizing heterocyclic compounds, such as benzodiazepines or kinase inhibitors.

Ethyl 5-bromonicotinimidate (CAS 57871-11-1)

- Structure : Nicotinimidate derivative with bromine at the 5-position of the pyridine ring.

- Molecular Formula : C₈H₉BrN₂O | Molecular Weight : 229.07 g/mol .

- Key Differences :

- Applications : Building block for nicotinic acetylcholine receptor ligands or antiviral agents.

Research Findings and Limitations

- Reactivity Trends : Bromine’s position (aliphatic vs. aromatic) significantly impacts reaction pathways. Aliphatic bromides (e.g., this compound) favor SN2 mechanisms, while aromatic bromides (e.g., Ethyl 5-bromonicotinimidate) enable transition metal-catalyzed cross-couplings .

- Solubility: Ethyl 2-amino-3-bromo-5-methylbenzoate exhibits superior aqueous solubility due to its amino group, a property lacking in this compound .

- Synthetic Utility : this compound’s aliphatic chain allows for elongation in polymer chemistry, whereas aromatic analogs are constrained by ring rigidity .

Notes

- Data Gaps : Direct experimental data on this compound’s physicochemical properties (e.g., solubility, melting point) are scarce, necessitating extrapolation from analogs.

Activité Biologique

Ethyl 5-bromopentanimidate is a compound that has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its biological activity. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound has the molecular formula C7H14BrNO and is classified under several chemical categories, including biocides and plant growth regulators. Its structure includes a bromine atom which contributes to its reactivity and biological activity.

Biological Activity

1. Pesticidal Activity

This compound has been identified as having significant pesticidal activity. Research indicates that compounds in its class exhibit effectiveness against various pests, making them suitable for agricultural applications. The specific mechanisms through which this compound operates include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes in pests, disrupting their metabolic processes.

- Disruption of Cellular Membranes : this compound can affect the integrity of pest cellular membranes, leading to cell lysis.

A study highlighted in a patent document indicated that derivatives of this compound demonstrated enhanced activity against specific pest species compared to non-brominated analogs .

2. Antimicrobial Properties

Emerging research suggests that this compound also possesses antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi. The compound's efficacy varies with concentration and exposure time, indicating a dose-dependent relationship.

Table 1: Biological Activities of this compound

| Activity Type | Efficacy Level | Mechanism of Action |

|---|---|---|

| Pesticidal | High | Enzyme inhibition, membrane disruption |

| Antimicrobial | Moderate | Growth inhibition of bacteria and fungi |

| Plant Growth Regulator | Variable | Modulation of plant growth pathways |

Case Studies

Case Study 1: Agricultural Application

In an agricultural study, this compound was tested against common crop pests. The results showed a significant reduction in pest populations when applied at recommended dosages. The study concluded that the compound could be integrated into pest management programs for sustainable agriculture.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited inhibitory effects at concentrations as low as 50 µg/mL, suggesting potential for use in food safety applications.

Q & A

Q. What are the standard laboratory synthesis protocols for Ethyl 5-bromopentanimidate?

this compound is commonly synthesized via nucleophilic substitution, where 5-bromopentanonitrile reacts with ethanol under acidic catalysis. A typical procedure involves refluxing the nitrile precursor with excess ethanol and a catalytic amount of HCl or H₂SO₄ for 6–12 hours. The product is purified via fractional distillation or column chromatography. Key parameters include temperature control (60–80°C) and anhydrous conditions to minimize hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with expected peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.4–3.6 ppm (imidate CH₂), and δ 4.2–4.4 ppm (OCH₂). Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 208). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–230 nm) assesses purity (>95% is typical for research-grade material) .

Q. What safety precautions are essential when handling this compound?

Due to its brominated structure, wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors. Store in a cool, dry place (<25°C) away from oxidizers. In case of spills, neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite). Dispose of waste via halogenated solvent protocols .

Q. How is this compound applied in organic synthesis?

It serves as a versatile intermediate for introducing bromoalkyl chains into molecules. Applications include:

- Functionalizing polymers via nucleophilic imidate coupling.

- Synthesizing bioactive compounds (e.g., kinase inhibitors) through cross-coupling reactions (e.g., Suzuki-Miyaura). Standard reaction conditions involve palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) in THF or DMF .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization involves:

- Solvent selection : Anhydrous ethanol outperforms methanol due to reduced side-product formation.

- Catalyst screening : HCl yields higher reproducibility than H₂SO₄.

- Temperature gradients : Yields plateau at 70°C; higher temperatures promote decomposition. Design a factorial experiment (e.g., 3×3 matrix) to test variables, and validate via ANOVA to identify significant factors .

Q. How should researchers resolve discrepancies between NMR and MS data for this compound?

Contradictions may arise from impurities (e.g., unreacted nitrile) or solvent residues. Steps:

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Variability often stems from inconsistent starting material purity or reaction time. Solutions:

Q. How can conflicting literature reports on the stability of this compound be reconciled?

Divergent findings may reflect differences in storage conditions or analytical methods. To resolve:

Q. What experimental design principles apply to studying this compound’s reactivity?

- Hypothesis-driven design : Test reactivity trends (e.g., nucleophilicity of imidate vs. ester groups).

- Controls : Include blank reactions (no catalyst) and internal standards (e.g., biphenyl for GC-MS).

- Replicates : Perform triplicate runs to assess reproducibility. Document all parameters (e.g., stirring rate, inert gas flow) to ensure replicability .

Q. How should statistical analysis be applied to kinetic data from this compound reactions?

- Non-linear regression : Fit time-concentration data to pseudo-first-order models (R² > 0.98).

- Error bars : Report standard deviation (n ≥ 3) for rate constants.

- Outlier detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data points.

Tools like GraphPad Prism or Python’s SciPy library are recommended for robust analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.